molecular formula C18H19ClN4O B13694723 (E)-N-[4-(Phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide Hydrochloride

(E)-N-[4-(Phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide Hydrochloride

Cat. No.: B13694723
M. Wt: 342.8 g/mol
InChI Key: LHBKUMVMCSRQOJ-UHFFFAOYSA-N
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Description

(E)-N-[4-(Phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide Hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a phenyldiazenyl group, which is known for its azo linkage, and a tetrahydropyridine ring, which is a partially saturated heterocyclic compound. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[4-(Phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide Hydrochloride typically involves a multi-step process:

    Diazotization: Aniline is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4-aminobenzoic acid to form the azo compound.

    Cyclization: The azo compound undergoes cyclization with 1,2,3,6-tetrahydropyridine-4-carboxylic acid under acidic conditions to form the target compound.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[4-(Phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The azo linkage can be oxidized to form nitro compounds.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(E)-N-[4-(Phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide Hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its azo linkage.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its azo group.

Mechanism of Action

The mechanism of action of (E)-N-[4-(Phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The azo linkage can undergo bioreduction to form active metabolites that interact with cellular pathways, leading to various biological effects. The tetrahydropyridine ring may also contribute to its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-[4-(Phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide
  • 4-(Diphenylamino)phenylboronic acid pinacol ester
  • (-)-Carvone

Uniqueness

(E)-N-[4-(Phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide Hydrochloride is unique due to its combination of an azo linkage and a tetrahydropyridine ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C18H19ClN4O

Molecular Weight

342.8 g/mol

IUPAC Name

N-(4-phenyldiazenylphenyl)-1,2,3,6-tetrahydropyridine-4-carboxamide;hydrochloride

InChI

InChI=1S/C18H18N4O.ClH/c23-18(14-10-12-19-13-11-14)20-15-6-8-17(9-7-15)22-21-16-4-2-1-3-5-16;/h1-10,19H,11-13H2,(H,20,23);1H

InChI Key

LHBKUMVMCSRQOJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC=C1C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3.Cl

Origin of Product

United States

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